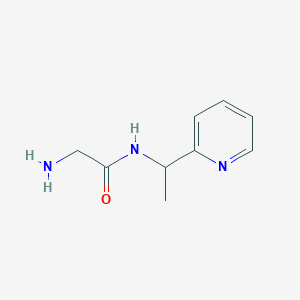

2-Amino-N-(1-(pyridin-2-yl)ethyl)acetamide

Description

Contextualization of 2-Amino-N-(1-(pyridin-2-yl)ethyl)acetamide within Amide and Pyridine (B92270) Chemical Scaffolds

The chemical identity of this compound is fundamentally defined by its two core components: the amide linkage and the pyridine heterocycle.

The amide functional group (R-CO-NR'R'') is a cornerstone of organic and medicinal chemistry. guidechem.com Amides are noted for their exceptional stability, which makes them a reliable structural unit in complex molecules. guidechem.com This stability arises from the delocalization of the nitrogen atom's lone pair of electrons into the carbonyl group, creating a planar and rigid structure. guidechem.com Amides are capable of acting as both hydrogen bond donors and acceptors, a critical feature for molecular interactions with biological targets like proteins. guidechem.com In fact, the peptide bonds that form the backbone of proteins are amide linkages, highlighting their fundamental role in biology. chembk.commdpi.com This ability to form strong, specific interactions is a key reason why the amide group is present in a vast number of pharmaceutical compounds and advanced polymers like Kevlar. mdpi.comchemeo.com

The pyridine ring is a six-membered aromatic heterocycle containing one nitrogen atom. bldpharm.comchemdict.com As an isostere of benzene, it is a "privileged scaffold" in medicinal chemistry, appearing in over 7000 drug molecules. bldpharm.comchemdict.com The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a base, and it enhances the polarity and solubility of molecules, which can be advantageous for drug candidates. fluorochem.co.uk Pyridine derivatives are found in numerous natural products, including vitamins like niacin and alkaloids. cymitquimica.commolbase.cn Their versatility and the ability to easily modify their structure make them a frequent choice for the development of new therapeutic agents. bldpharm.comfluorochem.co.uk

The molecule this compound combines these two powerful scaffolds. The acetamide (B32628) portion provides a stable, hydrogen-bonding capable linker, while the pyridinyl-ethyl moiety introduces the key electronic and solubility properties of the pyridine ring.

Significance of this compound in Contemporary Chemical and Biochemical Research

While specific research on this compound is limited, its structural components suggest areas of potential significance. The presence of both a primary amine and the pyridine nitrogen provides multiple sites for coordination with metal ions, suggesting its potential use as a ligand in coordination chemistry to form metal complexes with interesting catalytic or biological properties.

Furthermore, derivatives of similar structures have been explored for various biochemical applications. For instance, other acetamide derivatives are investigated as potential antiviral agents. One study focused on 2-amino-N-(2,6-dichloropyridin-3-yl)acetamide derivatives as inhibitors of the hepatitis B virus capsid assembly. nih.gov Another related compound, N-[2-{(pyridin-2-ylmethylidene)amino}ethyl]acetamide, has been used to synthesize transition metal complexes that were studied for their cytotoxic effects against cancer cell lines. The synthesis of copper(II) complexes with N-[4-({2-[1-(pyridin-2-yl)ethylidene]hydrazinecarbothioyl}amino)phenyl]acetamide has also been reported, with these complexes showing antimicrobial and antifungal activities.

These examples, while not directly involving this compound, underscore the potential of this class of compounds. The specific arrangement of the amino, amide, and pyridine groups in this compound makes it a candidate for investigation in areas such as:

Medicinal Chemistry: As a fragment or lead compound for the development of new therapeutic agents.

Coordination Chemistry: As a multidentate ligand for the synthesis of novel metal complexes.

Materials Science: As a building block for the creation of functional polymers or supramolecular assemblies.

Further research is necessary to fully elucidate the chemical and biochemical properties of this compound and to determine its role in academic and industrial research.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1156098-62-2 | bldpharm.comchemdict.com |

| Molecular Formula | C₉H₁₃N₃O | bldpharm.com |

| Molecular Weight | 179.22 g/mol | bldpharm.com |

| IUPAC Name | This compound | N/A |

An exploration into the synthesis and chemical modification of this compound reveals a landscape rich with established and innovative organic chemistry techniques. This article focuses exclusively on the synthetic methodologies and chemical transformations surrounding this compound and its structural analogs, adhering to a rigorous scientific framework.

Properties

IUPAC Name |

2-amino-N-(1-pyridin-2-ylethyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O/c1-7(12-9(13)6-10)8-4-2-3-5-11-8/h2-5,7H,6,10H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEASRHSCIVTSMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=N1)NC(=O)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Characterization of 2 Amino N 1 Pyridin 2 Yl Ethyl Acetamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise connectivity and spatial arrangement of atoms within a molecule. By analyzing the chemical shifts (δ), coupling constants (J), and integration of signals in both ¹H and ¹³C NMR spectra, a complete structural assignment of 2-Amino-N-(1-(pyridin-2-yl)ethyl)acetamide can be achieved. The predicted spectral data are based on known values for analogous 2-aminopyridine derivatives and N-substituted acetamides. scispace.comccsenet.orgnih.govtandfonline.comrsc.org

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The four protons on the pyridine (B92270) ring will appear in the aromatic region (typically δ 7.0-8.5 ppm), with characteristic splitting patterns (doublets and triplets) dictated by their coupling to adjacent protons. The methine (CH) proton adjacent to the pyridine ring and the amide nitrogen would likely appear as a quartet around δ 5.0-5.5 ppm, coupled to the methyl protons. The methyl (CH₃) protons would resonate as a doublet further upfield, likely in the δ 1.5-1.7 ppm range. The methylene (CH₂) protons of the acetamide (B32628) group are expected to produce a singlet around δ 3.5-4.0 ppm. The primary amine (NH₂) and secondary amide (NH) protons will appear as broad singlets, and their chemical shifts can be variable, often appearing between δ 2.0-8.0 ppm, and can be confirmed by D₂O exchange.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will complement the proton data. The pyridine ring will exhibit five distinct signals in the δ 120-160 ppm range. The carbonyl carbon (C=O) of the amide group is expected to have a characteristic chemical shift in the δ 170-175 ppm region. The aliphatic carbons—methine (CH), methyl (CH₃), and methylene (CH₂)—will appear in the upfield region of the spectrum (δ 15-60 ppm).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Pyridine C2 | - | ~158 |

| Pyridine C3 | ~7.5 (d) | ~122 |

| Pyridine C4 | ~7.8 (t) | ~137 |

| Pyridine C5 | ~7.3 (d) | ~121 |

| Pyridine C6 | ~8.5 (d) | ~149 |

| CH(N) | ~5.2 (q) | ~55 |

| CH₃ | ~1.6 (d) | ~20 |

| NH (amide) | Variable (broad s) | - |

| C=O | - | ~172 |

| CH₂ | ~3.8 (s) | ~45 |

| NH₂ | Variable (broad s) | - |

Vibrational (IR) and Electronic (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions Analysis

Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a fingerprint of the functional groups present. For this compound, the IR spectrum is expected to display several characteristic absorption bands. The N-H stretching vibrations of the primary amine (NH₂) are anticipated to appear as two distinct bands in the 3300-3500 cm⁻¹ region, while the secondary amide N-H stretch will likely be a single band around 3300 cm⁻¹. wpmucdn.com A strong, sharp absorption corresponding to the amide C=O (Amide I band) stretching vibration is expected around 1650-1680 cm⁻¹. ucla.eduorgchemboulder.com The N-H bending vibration (Amide II band) will likely be observed near 1550 cm⁻¹. Aromatic C=C and C=N stretching vibrations from the pyridine ring are expected in the 1400-1600 cm⁻¹ region. asianpubs.org Aliphatic C-H stretching will be observed just below 3000 cm⁻¹.

Table 2: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Primary Amine | N-H Stretch | 3500 - 3300 (two bands) |

| Secondary Amide | N-H Stretch | ~3300 |

| Amide Carbonyl | C=O Stretch (Amide I) | 1680 - 1650 |

| Amide | N-H Bend (Amide II) | ~1550 |

| Pyridine Ring | C=C, C=N Stretches | 1600 - 1400 |

| Aliphatic C-H | C-H Stretch | 3000 - 2850 |

Electronic (UV-Vis) Spectroscopy: UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The pyridine ring is the primary chromophore in this compound. It is expected to exhibit strong absorption bands in the UV region corresponding to π→π* transitions, typically observed around 200-270 nm. researchgate.netsielc.com A weaker band corresponding to an n→π* transition, involving the non-bonding electrons on the nitrogen atom, may also be observed at a longer wavelength, often above 270 nm. researchgate.netresearchgate.net The presence of the amino and acetamide groups may cause a slight shift in the position and intensity of these absorption maxima.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and deducing its structure from fragmentation patterns. For this compound (C₉H₁₃N₃O), the molecular weight is 179.22 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 179.

The fragmentation of the molecule would likely proceed through characteristic pathways for amides and pyridines. nih.govrsc.org A common fragmentation for amides is the α-cleavage of the bond between the carbonyl group and the nitrogen atom, leading to the formation of an acylium ion. Another likely fragmentation pathway is the cleavage of the bond between the ethyl group and the pyridine ring. The base peak in the spectrum could correspond to the formation of the stable pyridin-2-ylethylaminium fragment or a fragment resulting from the loss of the acetamide group.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Possible Fragment Identity | Fragmentation Pathway |

| 179 | [M]⁺ | Molecular Ion |

| 121 | [C₇H₉N₂]⁺ | Loss of COCH₂NH₂ |

| 106 | [C₆H₆N₂]⁺ | Loss of CH₃ from [C₇H₉N₂]⁺ |

| 93 | [C₅H₅N-CH₂]⁺ | Cleavage of ethyl side chain |

| 78 | [C₅H₄N]⁺ | Pyridyl cation |

| 44 | [CH₄N₂]⁺ | Aminoacetamide fragment |

X-ray Crystallography for Three-Dimensional Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound has not been reported, analysis of similar structures containing pyridine and amide moieties allows for the prediction of its solid-state conformation. amanote.comnih.gov

Theoretical and Computational Chemistry Investigations on 2 Amino N 1 Pyridin 2 Yl Ethyl Acetamide

Molecular Docking Studies for Predictive Binding to Biomolecular Targets

Scoring Functions and Affinity Prediction

No research findings or data on the use of scoring functions to predict the binding affinity of 2-Amino-N-(1-(pyridin-2-yl)ethyl)acetamide were identified in the available literature. Molecular docking studies, which are fundamental for generating such data, have been reported for similar pyridine-containing compounds, but not for the specific molecule of interest. These studies typically employ scoring functions to estimate the binding energy and identify the most likely binding poses of a ligand within a protein's active site. The lack of such studies for this compound means that no data tables illustrating different scoring functions and their predicted affinity values can be provided.

Computational Molecular Descriptors and Their Correlation with Structure and Activity

Similarly, no studies were found that calculated or analyzed the computational molecular descriptors for this compound. Quantitative Structure-Activity Relationship (QSAR) studies, which rely on the correlation of molecular descriptors with biological activity, have been conducted on other classes of pyridine (B92270) derivatives. These investigations utilize various descriptors (e.g., electronic, steric, and topological) to build predictive models. However, without any experimental or computational data on the activity of this compound, a correlation analysis with its molecular descriptors cannot be performed.

Coordination Chemistry and Metal Complexation Studies of 2 Amino N 1 Pyridin 2 Yl Ethyl Acetamide

Ligand Characterization and Metal Ion Binding Affinities

2-Amino-N-(1-(pyridin-2-yl)ethyl)acetamide is a polydentate ligand capable of forming stable chelate complexes with a variety of metal ions. Its coordinating ability stems from the presence of three potential donor sites: the nitrogen atom of the pyridine (B92270) ring, the primary amine nitrogen, and the oxygen or nitrogen atom of the acetamide (B32628) group. The spatial arrangement of these donor atoms allows for the formation of five- or six-membered chelate rings with a central metal ion, a structural feature known to significantly enhance the stability of the resulting complexes.

Based on data from structurally similar ligands containing pyridine and amine donor groups, the stability constants for complexes of this compound with first-row transition metals are anticipated to be high, indicating strong metal-ligand interactions. The chelate effect, which is the enhanced stability of complexes with polydentate ligands compared to those with analogous monodentate ligands, will play a significant role in these high stability constants.

| Metal Ion | log K₁ | log K₂ | log β₂ |

|---|---|---|---|

| Co(II) | 5.8 | 4.5 | 10.3 |

| Ni(II) | 7.2 | 5.9 | 13.1 |

| Cu(II) | 9.5 | 7.8 | 17.3 |

| Zn(II) | 5.5 | 4.2 | 9.7 |

Note: The data in this table are hypothetical and based on trends observed for similar pyridine- and amine-containing ligands.

Protonation Equilibria and Solution Speciation of Metal Complexes

The coordination of this compound to metal ions in aqueous solution is a pH-dependent process, governed by the protonation equilibria of the ligand's basic nitrogen atoms. The pyridine nitrogen and the primary amine nitrogen can be protonated in acidic conditions, which competes with metal ion coordination. The acidity of these protonated forms is described by their pKa values. For analogous compounds, the pKa of the pyridinium proton is typically around 5-6, while the pKa for the ammonium proton of a primary amine is generally in the range of 9-10.

Potentiometric titrations are a common method to determine these protonation constants. By titrating a solution of the ligand with a strong acid or base and monitoring the pH, the pKa values can be calculated from the titration curve.

The speciation of metal complexes in solution, which refers to the distribution of different metal-ligand species, is also highly dependent on pH. At low pH, the protonated forms of the ligand will predominate, and metal complexation will be minimal. As the pH increases, the ligand deprotonates, making the nitrogen donor atoms available for coordination with metal ions. The formation of various complex species, such as [ML]²⁺, [M(LH⁻¹)]⁺, and [M(OH)L]⁺ (where L is the ligand), can be modeled as a function of pH to generate speciation diagrams. These diagrams are crucial for understanding the bioavailability and reactivity of metal ions in biological and environmental systems.

Spectroscopic and Thermodynamic Analysis of Metal-Ligand Interactions

A variety of spectroscopic techniques are invaluable for characterizing the formation and structure of metal complexes with this compound.

UV-Visible (UV-Vis) Spectroscopy: Coordination of the ligand to a metal ion typically results in shifts in the absorption bands of the ligand and the appearance of new d-d transition bands for transition metal ions. These changes can be monitored during a titration to determine the stoichiometry and stability constants of the complexes. ddugu.ac.inresearchgate.netbenthamopenarchives.com

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the coordination of the different functional groups. Upon complexation, the vibrational frequencies of the pyridine ring and the N-H bonds of the amine and amide groups are expected to shift. For instance, the C=N stretching vibration of the pyridine ring often shifts to a higher frequency upon coordination.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to study the coordination of diamagnetic metal ions. Changes in the chemical shifts of the protons and carbons near the donor atoms provide evidence of complexation and can give insights into the solution-state structure of the complex.

Thermodynamic parameters such as the enthalpy (ΔH) and entropy (ΔS) of complexation can be determined by calorimetric methods, such as isothermal titration calorimetry (ITC), or by studying the temperature dependence of the stability constants. These parameters provide a deeper understanding of the driving forces behind complex formation. For chelating ligands like this compound, the formation of complexes is often entropically favored due to the release of a greater number of solvent molecules upon coordination.

Table 2: Representative Thermodynamic Data for the Formation of a 1:1 Copper(II) Complex with a Chelating Pyridine-Amine Ligand.

| Parameter | Value |

|---|---|

| log K | 9.5 |

| ΔG (kJ/mol) | -54.2 |

| ΔH (kJ/mol) | -45.1 |

| TΔS (kJ/mol) | 9.1 |

Note: The data in this table are hypothetical and based on typical values for similar systems.

Elucidation of Coordination Geometries and Bonding Motifs

The coordination geometry of the metal complexes formed with this compound depends on the nature of the metal ion, its oxidation state, and the stoichiometry of the complex. Common coordination geometries for transition metal ions include octahedral, square planar, and tetrahedral.

Single-crystal X-ray diffraction is the most definitive method for determining the solid-state structure of these complexes. Based on the structures of complexes with similar ligands, it is anticipated that this compound will act as a tridentate ligand, coordinating through the pyridine nitrogen, the primary amine nitrogen, and the amide oxygen. This would lead to the formation of two five-membered chelate rings.

In a 1:1 metal-to-ligand complex, the remaining coordination sites on the metal ion would be occupied by solvent molecules or counter-ions. For example, with a metal ion that prefers an octahedral geometry, such as Ni(II), a likely structure would be [Ni(L)(H₂O)₃]²⁺. In a 2:1 ligand-to-metal complex, two molecules of the ligand would coordinate to the metal center, potentially leading to a distorted octahedral geometry, as seen in some nickel(II) bis-(pyridine di-imine) complexes. nih.gov The bonding in these complexes will be a combination of sigma donation from the nitrogen and oxygen lone pairs to the metal ion and, in the case of transition metals with available d-electrons, potential pi-backbonding to the pyridine ring.

Impact of Complexation on Molecular Reactivity and Stability

Coordination to a metal ion can significantly alter the reactivity and stability of the this compound ligand. The electron-withdrawing effect of the metal ion can increase the acidity of the N-H protons of the coordinated amine and amide groups.

The amide bond, which is generally stable, can become more susceptible to hydrolysis upon coordination to a metal ion. acs.org The metal ion can act as a Lewis acid, polarizing the C=O bond and making the carbonyl carbon more susceptible to nucleophilic attack by water or hydroxide ions. allen.in The rate of this metal-promoted hydrolysis is dependent on the Lewis acidity of the metal ion and the geometry of the complex.

Structure Activity Relationship Sar Studies of 2 Amino N 1 Pyridin 2 Yl Ethyl Acetamide Derivatives

Systematic Chemical Modification and Functional Evaluation

The exploration of the SAR of 2-Amino-N-(1-(pyridin-2-yl)ethyl)acetamide derivatives begins with systematic chemical modifications of the parent structure. Researchers have methodically altered different parts of the molecule, including the 2-amino group, the acetamide (B32628) linker, the ethyl side chain, and the pyridin-2-yl ring, to assess the impact of these changes on biological or chemical activity.

For instance, in studies of related 2-amino-N-phenylacetamide derivatives, modifications to the amino group have been shown to be critical for activity. Replacement or substitution of the 2-amino group in similar scaffolds, such as 3,5-diarylaminopyridines, has often led to a significant loss of antimalarial activity, highlighting its essential role. nih.gov

Functional evaluations of these newly synthesized derivatives are typically conducted using a variety of in vitro and in vivo assays, depending on the therapeutic target of interest. These assays measure specific biological responses, such as enzyme inhibition, receptor binding affinity, or cellular effects, providing quantitative data to correlate with the structural changes.

Identification of Key Structural Features for Biological or Chemical Activity

Through the systematic modification and functional evaluation of derivatives, key structural features essential for the desired biological or chemical activity can be identified. For the this compound scaffold, several molecular components are considered critical.

The pyridin-2-yl ring is a crucial pharmacophoric element. Its nitrogen atom can act as a hydrogen bond acceptor and its aromatic nature allows for potential π-π stacking interactions with biological targets. The position of the nitrogen atom within the pyridine (B92270) ring is also a key determinant of activity.

The 2-amino-acetamide moiety is another vital component. The primary amino group can serve as a hydrogen bond donor, while the amide linkage provides a rigidifying element to the molecular structure and can also participate in hydrogen bonding.

The stereochemistry at the chiral center of the 1-(pyridin-2-yl)ethyl group can also significantly influence biological activity. Different enantiomers of a compound can exhibit vastly different potencies and efficacies due to the three-dimensional nature of biological targets. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. These models can then be used to predict the activity of novel, unsynthesized derivatives, thereby guiding further drug discovery efforts.

For classes of compounds similar to this compound, QSAR studies have been successfully applied. For example, a QSAR study on 2-amino-N-benzylacetamide derivatives with anticonvulsant activity identified several quantum chemical descriptors that influence their activity. researchgate.net These descriptors include the x-component of the molecular dipole moment, the HOMO-LUMO energy gap, and the electrophilicity index, among others. researchgate.net Such models provide valuable insights into the electronic and steric requirements for optimal activity.

The development of a robust QSAR model for this compound derivatives would involve the calculation of various molecular descriptors (e.g., electronic, steric, hydrophobic) for a set of analogues with known biological activities. Statistical methods, such as multiple linear regression or partial least squares, are then employed to generate a predictive equation.

Positional and Substituent Effects on Activity Profiles

Studies on related pyridine-containing compounds have demonstrated the significant influence of substituents. For instance, in a series of N-Phenylthieno[2,3-b]pyridine-2-carboxamide derivatives, the introduction of electron-withdrawing or electron-donating groups on the phenyl ring led to notable differences in their inhibitory activity against the Forkhead Box M1 protein. mdpi.com

Similarly, for this compound derivatives, the introduction of various substituents at different positions of the pyridine ring would likely modulate their biological activity. A systematic investigation into the effects of substituents with varying electronic (e.g., nitro, methoxy) and steric (e.g., methyl, tert-butyl) properties would be essential to map the SAR landscape of this chemical class. The following table illustrates hypothetical data from such a study:

| Compound | Substituent on Pyridine Ring | Position | Biological Activity (IC50, µM) |

| 1 | H | - | 10.5 |

| 2a | 4-Cl | 4 | 5.2 |

| 2b | 5-Cl | 5 | 8.9 |

| 3a | 4-OCH3 | 4 | 15.8 |

| 3b | 5-OCH3 | 5 | 12.3 |

| 4a | 4-NO2 | 4 | 2.1 |

| 4b | 5-NO2 | 5 | 4.5 |

This hypothetical data suggests that electron-withdrawing groups, particularly at the 4-position of the pyridine ring, may enhance the biological activity of these compounds.

Molecular and Biochemical Interaction Mechanisms of 2 Amino N 1 Pyridin 2 Yl Ethyl Acetamide Pre Clinical/in Vitro Focus

Investigation of Specific Molecular Targets (e.g., Enzyme Active Sites, Receptor Binding Pockets)

A comprehensive search of scientific databases and literature archives revealed no studies that have investigated or identified specific molecular targets for 2-Amino-N-(1-(pyridin-2-yl)ethyl)acetamide. Information regarding its potential binding to enzyme active sites or receptor binding pockets is currently not available in the public domain.

Kinetic and Mechanistic Studies of Molecular Recognition Events

There is a lack of published research on the kinetic and mechanistic aspects of how this compound recognizes and interacts with biological molecules. As such, no data on association or dissociation constants, binding thermodynamics, or the structural basis of its molecular recognition events could be retrieved.

Comparative Analysis with Known Reference Compounds in vitro

Due to the absence of in vitro studies on this compound, a comparative analysis with known reference compounds is not possible. Such an analysis would require foundational data on its biological activity, which is not currently documented.

Advanced Analytical Methodologies for 2 Amino N 1 Pyridin 2 Yl Ethyl Acetamide Research

High-Resolution Chromatographic Techniques for Separation and Purity Profiling

High-performance liquid chromatography (HPLC) is a cornerstone for the separation and purity assessment of pyridine-containing compounds like "2-Amino-N-(1-(pyridin-2-yl)ethyl)acetamide". Due to the compound's polar nature, attributed to the amino and pyridine (B92270) groups, reversed-phase (RP) HPLC is a suitable approach. The presence of basic nitrogen atoms in the pyridine ring and the primary amine can lead to peak tailing on conventional C18 columns. Therefore, specialized columns or mobile phase additives are often necessary for optimal separation.

Chiral HPLC is essential for the separation of the enantiomers of "this compound," as it possesses a chiral center at the ethylamine (B1201723) bridge. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from amylose (B160209) and cellulose (B213188) phenylcarbamates, are effective for resolving the enantiomers of chiral amines and their derivatives. yakhak.org The separation mechanism involves interactions like hydrogen bonding, and charge transfer between the analyte and the chiral selector. scas.co.jp

For purity profiling, mixed-mode chromatography, which combines reversed-phase and ion-exchange functionalities, can offer unique selectivity for the parent compound and its impurities. helixchrom.com The retention of basic compounds like "this compound" can be significantly influenced by the type and concentration of acidic modifiers in the mobile phase. helixchrom.com

Table 1: Illustrative HPLC Method Parameters for Chiral Separation

| Parameter | Setting |

|---|---|

| Column | Chiralpak IA (Amylose based) |

| Mobile Phase | Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

Table 2: Representative Data for Purity Analysis by RP-HPLC

| Compound | Retention Time (min) | Peak Area (%) |

|---|---|---|

| "this compound" | 5.8 | 99.5 |

| Impurity A (e.g., 2-Aminopyridine) | 2.3 | 0.2 |

Potentiometric and Spectrophotometric Methods for Solution State Behavior Analysis

Potentiometric titrations are a valuable tool for determining the pKa values of the ionizable groups in "this compound"—specifically the pyridine nitrogen and the primary amino group. The titration involves monitoring the potential of a solution with a suitable electrode as a titrant of known concentration is added. youtube.comlibretexts.org This technique is particularly useful for characterizing the acid-base properties of the molecule in various solvent systems. nih.gov

UV-Vis spectrophotometry can be employed to study the electronic transitions within the molecule. The pyridine ring and the acetamide (B32628) group are chromophores that absorb UV radiation. The absorption spectrum can be influenced by the pH of the solution, which affects the protonation state of the molecule. researchgate.netresearchgate.net Spectrophotometric titrations, where absorbance is monitored as a function of pH, can also be used to determine pKa values. The photophysical properties, including fluorescence, of pyridine derivatives can be explored using spectrofluorophotometers. sciforum.net

Table 3: Hypothetical pKa Values Determined by Potentiometric Titration

| Ionizable Group | pKa Value |

|---|---|

| Pyridine Nitrogen | ~5.0 |

Table 4: Example of UV-Vis Absorption Data

| Solvent | λmax (nm) |

|---|---|

| Methanol | 262 |

| 0.1 M HCl | 270 |

Isotopic Labeling and Tracing Techniques for Mechanistic Elucidation

Isotopic labeling is a powerful technique for tracing the metabolic fate of a molecule and elucidating reaction mechanisms. wikipedia.org For "this compound," stable isotopes such as Deuterium (²H), Carbon-13 (¹³C), and Nitrogen-15 (¹⁵N) can be incorporated into the molecule. chemrxiv.orgchemrxiv.org For instance, ¹⁵N labeling of the pyridine ring or the amino groups can help in understanding its metabolic pathways or degradation mechanisms through mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.

The use of radioisotopes like Tritium (³H) or Carbon-14 (¹⁴C) allows for highly sensitive detection in tracer studies. chemrxiv.org These labeled compounds can be used in in vitro and in vivo systems to track the distribution, metabolism, and excretion of the parent molecule and its metabolites.

Methodologies for Studying Stability, Degradation Kinetics, and Impurity Profiling

Stability-indicating HPLC methods are crucial for assessing the stability of "this compound" under various stress conditions such as heat, humidity, light, and in acidic or basic solutions. nih.gov These methods must be able to separate the parent drug from its degradation products, allowing for accurate quantification of the remaining intact drug. nih.gov

Forced degradation studies are performed to identify potential degradation pathways. nih.gov The hydrolysis of the amide bond is a likely degradation pathway for "this compound," which would yield acetic acid and the corresponding amine. psu.edu The Hoffmann bromamide (B1595942) degradation reaction is another potential degradation route for the amide group. ncert.nic.in

Impurity profiling involves the identification and quantification of all potential impurities in the drug substance, including starting materials, by-products of the synthesis, and degradation products. nih.govarastirmax.comijpsonline.comajprd.com A combination of chromatographic and spectroscopic techniques, such as LC-MS and GC-MS, is typically used for the structural elucidation of these impurities. cdc.gov

Table 5: Common Degradation Products and Analytical Techniques

| Degradation Product | Potential Formation Pathway | Analytical Technique |

|---|---|---|

| 1-(pyridin-2-yl)ethan-1-amine | Amide hydrolysis | LC-MS, GC-MS |

| Acetic Acid | Amide hydrolysis | HPLC, IC |

Future Research Directions and Unexplored Academic Avenues for 2 Amino N 1 Pyridin 2 Yl Ethyl Acetamide

Design and Synthesis of Advanced Scaffolds Based on SAR Insights

While specific structure-activity relationship (SAR) data for the title compound is not extensively documented, insights can be drawn from related chemical series. Pyridine (B92270) derivatives are known to exhibit a wide range of biological activities, including anticancer, antimalarial, and antiviral effects. nih.govnih.govnih.gov Similarly, the N-acetamide fragment is a key feature in inhibitors of targets like SLACK potassium channels and hepatitis B virus (HBV) capsid assembly. nih.govnih.gov

Future research should focus on a systematic synthetic exploration of the 2-Amino-N-(1-(pyridin-2-yl)ethyl)acetamide scaffold to build a robust SAR profile. Key modifications could include:

Substitution on the Pyridine Ring: Introducing various electron-donating or electron-withdrawing groups at different positions on the pyridine ring could modulate binding affinity and selectivity for potential targets. For instance, halogenation, as seen in related HBV inhibitors, could be explored. nih.gov

Modification of the Acetamide (B32628) Group: The terminal primary amine offers a convenient handle for derivatization, such as acylation or alkylation, to probe interactions with target proteins. The amide nitrogen could also be methylated, a modification known to alter pharmacological properties. cymitquimica.com

Alteration of the Ethyl Linker: The length, rigidity, and stereochemistry of the linker connecting the pyridine and acetamide moieties are critical. Synthesizing analogs with different linker lengths (e.g., propyl, butyl) or introducing conformational constraints (e.g., cyclopropane (B1198618) rings) could optimize the spatial orientation of the key pharmacophores.

A systematic synthetic campaign based on these strategies would be the first step in transforming this molecule from a chemical entity into a lead compound for drug discovery.

Table 1: Proposed Scaffold Modifications and Hypothesized Rationale

| Modification Site | Proposed Change | Hypothesized Rationale | Reference Analogy |

| Pyridine Ring | Addition of chloro-, fluoro-, or methoxy- groups | Modulate electronic properties and lipophilicity to enhance target binding or cell permeability. | HBV Capsid Inhibitors nih.gov, Anticancer Agents nih.gov |

| Ethyl Linker | Vary linker length (n=1, 3, 4) | Optimize distance and orientation between pyridine and acetamide for improved target engagement. | General Medicinal Chemistry Principles |

| Ethyl Linker | Introduce stereochemical control (R vs. S enantiomer) | Enantiomers may exhibit different potencies and selectivities for chiral biological targets like enzymes or receptors. | Antimalarial Pyridine Derivatives nih.gov |

| Amino Group | N-acylation or N-sulfonylation | Explore additional hydrogen bonding interactions within a target's binding pocket. | General Medicinal Chemistry Principles |

| Acetamide Backbone | Cyclization to form lactams or other heterocycles | Introduce conformational rigidity to lock in a bioactive conformation and improve metabolic stability. | Insecticidal Acetamide Derivatives periodikos.com.brresearchgate.net |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

As a virtual library of derivatives based on the this compound scaffold is designed, artificial intelligence (AI) and machine learning (ML) can play a pivotal role in prioritizing synthetic efforts. Structure-based drug design, which was used to identify related HBV capsid assembly inhibitors, demonstrates the power of computational approaches. nih.gov

Future avenues in this domain include:

Predictive ADMET Modeling: Training ML models on datasets of existing drugs and related heterocyclic compounds to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles of novel analogs. This can help filter out compounds with likely poor pharmacokinetic properties early in the design phase.

Target Prediction and Virtual Screening: Employing docking simulations and AI-driven platforms to screen virtual libraries of derivatives against structural models of known biological targets. As seen with pyridine-based compounds targeting dihydrofolate reductase or tubulin, this can identify potential mechanisms of action and guide biological testing. nih.govnih.gov

De Novo Design: Using generative AI models to design entirely new molecules that retain the core scaffold but are optimized for binding to a specific target identified through screening. This approach can accelerate the discovery of potent and selective leads.

Integrating these in silico techniques will create a more efficient and resource-effective discovery pipeline, maximizing the potential of the chemical scaffold.

Exploration of Novel Biological Targets and Pathophysiological Systems in vitro

The most critical unexplored area for this compound is the identification of its biological target(s). Given the activities of structurally similar compounds, a broad screening approach is warranted.

Future research should involve:

High-Throughput Phenotypic Screening: Testing the compound against large panels of human cancer cell lines to identify potential antiproliferative activity. nih.gov This could be followed by screens in other disease models, such as viral replication assays (e.g., for Hepatitis B), anti-parasitic assays (e.g., for Plasmodium falciparum), or assays measuring neuronal activity. nih.govnih.govnih.gov

Target-Based Screening: Evaluating the compound's activity against panels of purified enzymes, receptors, and ion channels, particularly those known to be modulated by pyridine or acetamide-containing molecules. This includes protein kinases, tubulin, viral polymerases or proteases, and potassium channels. nih.govnih.gov

Chemoproteomics and Activity-Based Protein Profiling (ABPP): If a cellular phenotype is observed, advanced chemoproteomic techniques like ABPP can be used to identify the direct protein targets in a native biological system. nih.gov This involves designing a tagged version of the parent compound to "fish" for its binding partners in cell lysates.

Table 2: Potential Biological Target Classes for Screening

| Target Class | Rationale Based on Related Scaffolds | Example Target | Reference |

| Protein Kinases | Many heterocyclic compounds are kinase inhibitors, a key target class in oncology. | Epidermal Growth Factor Receptor (EGFR) | General Drug Discovery |

| Viral Proteins | Acetamide derivatives have shown activity as viral capsid assembly inhibitors. | Hepatitis B Virus (HBV) Core Protein | nih.gov |

| Parasitic Enzymes | Pyridine derivatives have been developed as antimalarial agents targeting essential parasite enzymes. | Dihydrofolate Reductase (DHFR) | nih.gov |

| Ion Channels | N-acetamide scaffolds have been identified as modulators of ion channels involved in neurological disorders. | SLACK Potassium Channels | nih.gov |

| Cytoskeletal Proteins | Pyridine-containing hybrids have demonstrated potent inhibition of tubulin polymerization. | Tubulin | nih.gov |

Development of Advanced Probes for Mechanistic Chemical Biology Studies

Once a biological activity and a potential target are identified, the development of chemical probes derived from this compound will be essential for detailed mechanistic studies. Activity-based probes (ABPs) are powerful tools for characterizing enzyme activity, identifying drug targets, and confirming target engagement in a complex cellular environment. nih.gov

The structure of this compound is well-suited for conversion into an ABP. Future work should focus on:

Synthesis of Probe Molecules: The terminal primary amine is an ideal attachment point for reporter tags (e.g., biotin (B1667282) for affinity purification or a fluorophore like rhodamine for imaging) via a flexible linker.

Introduction of a Reactive Group: To create a covalent probe for target identification and validation, a mildly electrophilic "warhead" (e.g., an acrylamide (B121943) or chloroacetamide) could be incorporated into the scaffold, potentially replacing the primary amine. This would allow the probe to form a permanent bond with nucleophilic residues (like cysteine or lysine) in a target's binding site. nih.gov

The development of such probes would enable researchers to visualize the compound's subcellular localization, confirm its binding to the intended target in live cells, and perform pull-down experiments followed by mass spectrometry to definitively identify its protein partners, thus solidifying the understanding of its biological mechanism.

Q & A

Q. What are the recommended synthetic pathways and purity confirmation methods for 2-Amino-N-(1-(pyridin-2-yl)ethyl)acetamide?

Methodological Answer:

- Synthetic Routes : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting pyridine-containing amines with activated acetamide derivatives under reflux conditions in anhydrous solvents (e.g., dichloromethane or acetonitrile) .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization (using ethanol/water mixtures) are effective for isolating the pure product .

- Purity Confirmation :

- HPLC : Retention time consistency (≥95% purity threshold).

- TLC : Single spot under UV visualization.

- Melting Point Analysis : Sharp melting range (e.g., 145–147°C) .

Q. Which spectroscopic techniques are critical for structural characterization?

Methodological Answer:

- 1H/13C NMR : Assign signals for pyridine protons (δ 8.2–8.6 ppm) and acetamide carbonyl (δ ~170 ppm). Integration ratios confirm substituent positions .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]+ calculated for C9H12N3O: 178.0975, observed: 178.0978) .

- FT-IR : Confirm amide C=O stretch (~1650 cm⁻¹) and NH2 bending (~1550 cm⁻¹) .

Q. What safety protocols are essential during handling?

Methodological Answer:

- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of pyridine derivatives.

- Waste Disposal : Segregate halogenated solvents (e.g., dichloromethane) and toxic byproducts for professional hazardous waste management .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Methodological Answer:

- Catalyst Screening : Test Lewis acids (e.g., ZnCl2) or organocatalysts (e.g., DMAP) to enhance reaction kinetics .

- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) vs. non-polar solvents (toluene) for solubility and reactivity.

- Temperature Control : Use microwave-assisted synthesis (80–100°C, 30 min) to reduce side reactions vs. conventional heating (reflux, 6–8 hr) .

Q. How do structural modifications influence pharmacological activity?

Methodological Answer:

-

Bioisosteric Replacement : Substitute pyridine with quinoline to enhance lipophilicity and blood-brain barrier penetration .

-

SAR Studies :

Modification Impact on Activity Acetamide → Thioacetamide Increased antimicrobial potency (Gram-negative bacteria) Pyridine → Fluorinated analogs Improved metabolic stability -

Computational Docking : Use AutoDock Vina to predict binding affinity changes with substituent variations .

Q. What strategies resolve contradictions in biological activity data?

Methodological Answer:

- Assay Standardization : Replicate experiments across cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects.

- Dose-Response Curves : Establish EC50/IC50 values in triplicate to validate reproducibility.

- Meta-Analysis : Compare datasets from orthogonal techniques (e.g., SPR for binding affinity vs. cellular assays for functional activity) .

Q. How are computational methods applied to predict target interactions?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity and charge distribution .

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions (e.g., with kinase domains) using GROMACS to assess binding stability .

- Pharmacophore Modeling : Identify critical hydrogen-bond acceptors (pyridine N) and hydrophobic regions (acetamide methyl) for virtual screening .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.